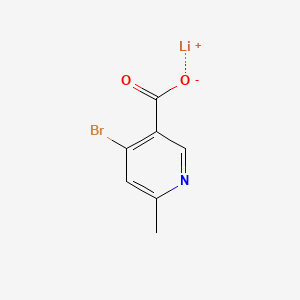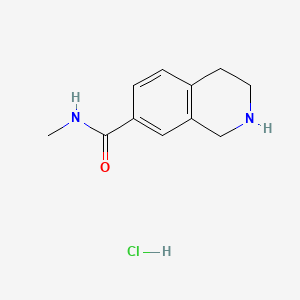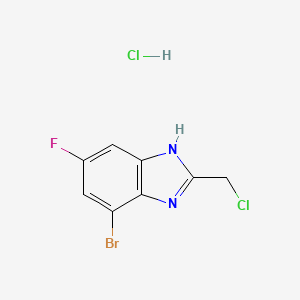![molecular formula C20H21F3N2 B13479875 N-[(1E)-2-[(E)-[(2,3-dimethylphenyl)imino]methyl]-3,3,3-trifluoroprop-1-en-1-yl]-2,3-dimethylaniline](/img/structure/B13479875.png)
N-[(1E)-2-[(E)-[(2,3-dimethylphenyl)imino]methyl]-3,3,3-trifluoroprop-1-en-1-yl]-2,3-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1E)-2-[(E)-[(2,3-dimethylphenyl)imino]methyl]-3,3,3-trifluoroprop-1-en-1-yl]-2,3-dimethylaniline is a complex organic compound characterized by its unique structure, which includes trifluoropropene and dimethylaniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-2-[(E)-[(2,3-dimethylphenyl)imino]methyl]-3,3,3-trifluoroprop-1-en-1-yl]-2,3-dimethylaniline typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethylaniline with a trifluoropropene derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-2-[(E)-[(2,3-dimethylphenyl)imino]methyl]-3,3,3-trifluoroprop-1-en-1-yl]-2,3-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The trifluoropropene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-[(1E)-2-[(E)-[(2,3-dimethylphenyl)imino]methyl]-3,3,3-trifluoroprop-1-en-1-yl]-2,3-dimethylaniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1E)-2-[(E)-[(2,3-dimethylphenyl)imino]methyl]-3,3,3-trifluoroprop-1-en-1-yl]-2,3-dimethylaniline involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(1E)-2-[(E)-[(2,3-dimethylphenyl)imino]methyl]-3,3,3-trifluoroprop-1-en-1-yl]-2,4-dimethylaniline
- N-[(1E)-2-[(E)-[(2,3-dimethylphenyl)imino]methyl]-3,3,3-trifluoroprop-1-en-1-yl]-2,5-dimethylaniline
Uniqueness
The uniqueness of N-[(1E)-2-[(E)-[(2,3-dimethylphenyl)imino]methyl]-3,3,3-trifluoroprop-1-en-1-yl]-2,3-dimethylaniline lies in its specific structural configuration, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where precise molecular interactions are required.
Properties
Molecular Formula |
C20H21F3N2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[(E)-2-[(2,3-dimethylphenyl)iminomethyl]-3,3,3-trifluoroprop-1-enyl]-2,3-dimethylaniline |
InChI |
InChI=1S/C20H21F3N2/c1-13-7-5-9-18(15(13)3)24-11-17(20(21,22)23)12-25-19-10-6-8-14(2)16(19)4/h5-12,24H,1-4H3/b17-11+,25-12? |
InChI Key |
IHCCSFWGILYAIZ-IEOBYSDHSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)N/C=C(\C=NC2=CC=CC(=C2C)C)/C(F)(F)F)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NC=C(C=NC2=CC=CC(=C2C)C)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2,3-dihydrospiro[indene-1,3'-oxetan]-3-one](/img/structure/B13479795.png)
![methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate, trifluoroacetic acid](/img/structure/B13479818.png)
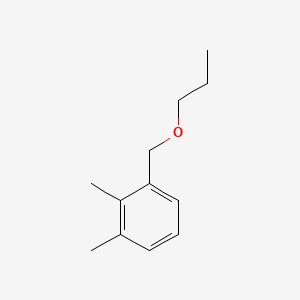

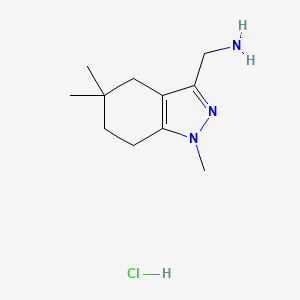
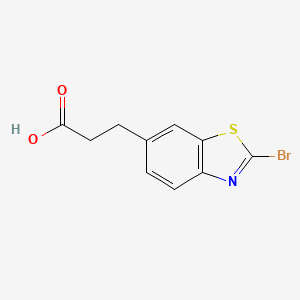
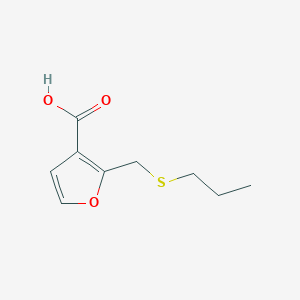
![N-(3-{[4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrochloride](/img/structure/B13479855.png)
